molecular formula C11H18BrNO2 B15171013 1-(6-Bromohex-1-en-1-yl)-L-proline CAS No. 873934-02-2

1-(6-Bromohex-1-en-1-yl)-L-proline

Cat. No.: B15171013
CAS No.: 873934-02-2
M. Wt: 276.17 g/mol
InChI Key: XLJVOUQCOPESBG-JTQLQIEISA-N
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Description

1-(6-Bromohex-1-en-1-yl)-L-proline is a synthetic organic compound that features a brominated hexenyl group attached to the L-proline amino acid

Preparation Methods

The synthesis of 1-(6-Bromohex-1-en-1-yl)-L-proline typically involves multi-step organic reactions. One common method includes the bromination of hex-1-ene followed by coupling with L-proline. The reaction conditions often involve the use of reagents such as carbon tetrabromide and triphenylphosphine in solvents like dichloromethane or diethyl ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(6-Bromohex-1-en-1-yl)-L-proline can undergo various chemical reactions, including:

Common reagents used in these reactions include bromine, triphenylphosphine, and carbon tetrabromide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Bromohex-1-en-1-yl)-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromohex-1-en-1-yl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated hexenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-(6-Bromohex-1-en-1-yl)-L-proline can be compared with other brominated hexenyl derivatives and L-proline conjugates. Similar compounds include:

The uniqueness of this compound lies in its combination of the brominated hexenyl group with the L-proline amino acid, providing distinct chemical and biological properties.

Properties

CAS No.

873934-02-2

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

(2S)-1-(6-bromohex-1-enyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H18BrNO2/c12-7-3-1-2-4-8-13-9-5-6-10(13)11(14)15/h4,8,10H,1-3,5-7,9H2,(H,14,15)/t10-/m0/s1

InChI Key

XLJVOUQCOPESBG-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C=CCCCCBr)C(=O)O

Canonical SMILES

C1CC(N(C1)C=CCCCCBr)C(=O)O

Origin of Product

United States

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